molecular formula C10H17ClN2O2 B1398338 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride CAS No. 1236256-49-7

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride

Cat. No. B1398338
CAS RN: 1236256-49-7
M. Wt: 232.71 g/mol
InChI Key: MWVCSSLHSCBEOV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride is a chemical compound . It is used in scientific research, with applications ranging from drug synthesis to studying biological processes.


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride is represented by the molecular formula C8H13ClN2O2 . Further details about its structure are not provided in the available resources.


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride include its molecular weight, which is 204.65 g/mol . Other properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Anticonvulsant Activities

Research has shown that primary amino acid derivatives, including compounds like 2-Amino-N-(2-furylmethyl)-3-methylbutanamide, exhibit significant anticonvulsant activities. For instance, (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives have been studied for their potential as novel classes of anticonvulsants. These compounds demonstrate sensitivity to substituents at specific sites, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity (King et al., 2011). Another study highlighted the structural parameters essential for maximizing anticonvulsant activity in similar compounds (King et al., 2011).

Characterization in Food Chemistry

In food chemistry, the characterization of bitter-tasting compounds derived from the Maillard reaction involving amino acids has been explored. One study identified a novel compound, quinizolate, with an intense bitter taste, which has structural similarities to 2-Amino-N-(2-furylmethyl)-3-methylbutanamide (Frank et al., 2001).

Antibacterial and Antifungal Properties

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound structurally related to 2-Amino-N-(2-furylmethyl)-3-methylbutanamide, has been synthesized and analyzed for its antifungal activity against various pathogens. The study indicated potential applications in the development of antifungal agents (Si, 2009).

Potential in Drug Development

The molecule also shows relevance in drug development, particularly in the synthesis of novel pharmaceutical compounds. For instance, 3-Amino-N-adamantyl-3-methylbutanamide derivatives have been optimized for inhibitory activity against certain enzymes, indicating their potential in medicinal chemistry (Lee et al., 2014).

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride is not detailed in the available resources .

Safety and Hazards

The safety data sheet for 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride can be viewed and downloaded for free at Echemi.com . It provides information about its safety and hazards.

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCSSLHSCBEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride

CAS RN

1236256-49-7
Record name Butanamide, 2-amino-N-(2-furanylmethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236256-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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